molecular formula C14H20BFO2 B8209332 3-Fluoro-2,4-dimethylphenylboronic acid pinacol ester

3-Fluoro-2,4-dimethylphenylboronic acid pinacol ester

Cat. No.: B8209332
M. Wt: 250.12 g/mol
InChI Key: MVVDUZVMPNPTCP-UHFFFAOYSA-N
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Description

3-Fluoro-2,4-dimethylphenylboronic acid pinacol ester: is a boronic ester compound with the molecular formula C14H20BFO2 and a molecular weight of 250.12 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds . This compound is characterized by its stability and functional group tolerance, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,4-dimethylphenylboronic acid pinacol ester typically involves the reaction of 3-Fluoro-2,4-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action for 3-Fluoro-2,4-dimethylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product . The compound’s stability and reactivity are attributed to the electron-withdrawing fluorine and the steric hindrance provided by the dimethyl groups .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-2,4-dimethylphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions compared to other boronic esters .

Properties

IUPAC Name

2-(3-fluoro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO2/c1-9-7-8-11(10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVDUZVMPNPTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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